Cas no 1493733-00-8 (tert-butyl (3R)-3-hydroxyazepane-1-carboxylate)
tert-butyl (3R)-3-hydroxyazepane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (R)-TERT-BUTYL 3-HYDROXYAZEPANE-1-CARBOXYLATE
- tert-butyl (3R)-3-hydroxyazepane-1-carboxylate
- SB33769
- (R)-t-Butyl 3-hydroxyazepane-1-carboxylate
- (R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester
- MFCD27991441
- (3R)-1-Boc-3-hydroxyazepane
- (R)-TERT-BUTYL3-HYDROXYAZEPANE-1-CARBOXYLATE
- BS-43149
- SCHEMBL24438917
- 1493733-00-8
- CS-0079025
-
- MDL: MFCD27991441
- Inchi: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3/t9-/m1/s1
- InChI Key: YLXNIRRSRXUTCK-SECBINFHSA-N
- SMILES: O[C@H]1CN(C(=O)OC(C)(C)C)CCCC1
Computed Properties
- Exact Mass: 215.15214353 g/mol
- Monoisotopic Mass: 215.15214353 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.8
- Molecular Weight: 215.29
tert-butyl (3R)-3-hydroxyazepane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1212-1g |
(R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester |
1493733-00-8 | 97% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1212-5g |
(R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester |
1493733-00-8 | 97% | 5g |
16943.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1212-500mg |
(R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester |
1493733-00-8 | 97% | 500mg |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1212-250mg |
(R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester |
1493733-00-8 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1212-100mg |
(R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester |
1493733-00-8 | 97% | 100mg |
1382.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1212-50mg |
(R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester |
1493733-00-8 | 97% | 50mg |
1110.94CNY | 2021-05-07 | |
| Alichem | A449043043-250mg |
(R)-tert-Butyl 3-hydroxyazepane-1-carboxylate |
1493733-00-8 | 97% | 250mg |
477.26 USD | 2021-06-11 | |
| Alichem | A449043043-1g |
(R)-tert-Butyl 3-hydroxyazepane-1-carboxylate |
1493733-00-8 | 97% | 1g |
1,351.98 USD | 2021-06-11 | |
| Chemenu | CM285363-1g |
(R)-tert-Butyl 3-hydroxyazepane-1-carboxylate |
1493733-00-8 | 95% | 1g |
$1139 | 2021-06-09 | |
| abcr | AB542482-1 g |
(R)-t-Butyl 3-hydroxyazepane-1-carboxylate; . |
1493733-00-8 | 1g |
€272.50 | 2023-06-14 |
tert-butyl (3R)-3-hydroxyazepane-1-carboxylate Suppliers
tert-butyl (3R)-3-hydroxyazepane-1-carboxylate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on tert-butyl (3R)-3-hydroxyazepane-1-carboxylate
Introduction to Tert-butyl (3R)-3-hydroxyazepane-1-carboxylate (CAS No. 1493733-00-8)
Tert-butyl (3R)-3-hydroxyazepane-1-carboxylate, with the chemical identifier CAS No. 1493733-00-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azepane class, which is characterized by a seven-membered heterocyclic ring containing nitrogen. The presence of a hydroxyl group and a tert-butyl substituent makes this molecule particularly intriguing for its potential biological activities and synthetic utility.
The structure of tert-butyl (3R)-3-hydroxyazepane-1-carboxylate consists of a central azepane ring with a hydroxyl group at the 3-position and a tert-butyl group at the 1-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule. The hydroxyl group can participate in hydrogen bonding, making it a valuable moiety for interactions with biological targets, while the tert-butyl group enhances lipophilicity and stability.
In recent years, there has been growing interest in azepane derivatives due to their potential applications in drug development. Azepane-based compounds have shown promise as scaffolds for small-molecule drugs due to their ability to mimic the conformational flexibility of natural products. The chiral center at the 3-position of tert-butyl (3R)-3-hydroxyazepane-1-carboxylate adds another layer of complexity, allowing for the exploration of enantiomeric specificity in biological interactions.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of both a hydroxyl and a carboxylate group provides multiple points for further functionalization, enabling chemists to design novel derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where the optimization of drug-like properties is crucial.
Recent studies have highlighted the importance of azepane derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that azepane-based compounds can interact with biological targets in ways that traditional drug molecules may not. This has led to investigations into their potential use as inhibitors, modulators, or even as lead compounds for new drug candidates.
The synthesis of tert-butyl (3R)-3-hydroxyazepane-1-carboxylate presents an interesting challenge due to the need to maintain stereochemical integrity throughout the process. The synthesis typically involves multi-step reactions, including ring formation and functional group transformations. Advances in synthetic methodologies have made it possible to produce such compounds with high enantiomeric purity, which is essential for biological activity.
In addition to its synthetic significance, tert-butyl (3R)-3-hydroxyazepane-1-carboxylate has been studied for its potential pharmacological effects. Preliminary research suggests that this compound may exhibit properties relevant to neurological disorders, inflammation, and other diseases. The ability of azepane derivatives to interact with specific receptors or enzymes makes them attractive candidates for further investigation.
The development of new pharmaceuticals often relies on understanding the structure-activity relationships (SAR) of candidate compounds. By studying molecules like tert-butyl (3R)-3-hydroxyazepane-1-carboxylate, researchers can gain insights into how different functional groups influence biological activity. This information can then be used to design more effective drugs with improved efficacy and reduced side effects.
The use of computational methods has also played a significant role in the study of this compound. Molecular modeling techniques allow researchers to predict how tert-butyl (3R)-3-hydroxyazepane-1-carboxylate will interact with biological targets at the molecular level. These predictions can guide experimental efforts and help identify promising derivatives for further testing.
In conclusion, tert-butyl (3R)-3-hydroxyazepane-1-carboxylate represents an important compound in pharmaceutical chemistry with significant potential for further development. Its unique structure, combined with its synthetic versatility and potential biological activity, makes it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for azepane derivatives, compounds like this are likely to play an increasingly important role in drug discovery and development.
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